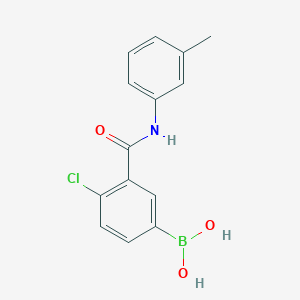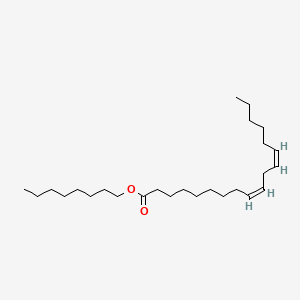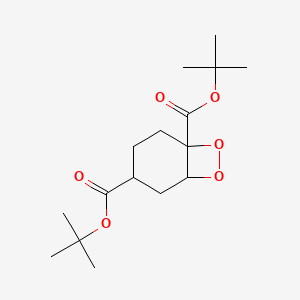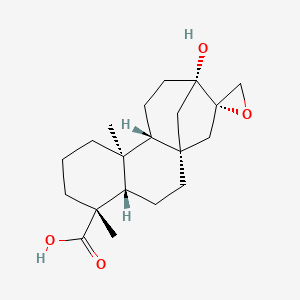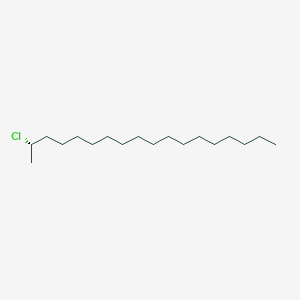
8-Decenal, (8E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Decenal, (8E)-: is an organic compound with the molecular formula C10H18O . It is a type of aldehyde with a double bond located at the 8-9 position. This compound is known for its distinct odor and is often used in the fragrance industry. It is also found in various natural sources and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method to synthesize 8-Decenal, (8E)- is through the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene.
Hydroformylation: Another method involves the hydroformylation of 1-octene, followed by oxidation to yield 8-Decenal, (8E)-.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, 8-Decenal, (8E)- can be produced by the catalytic hydrogenation of 1-octyne followed by selective oxidation.
Biotechnological Methods: Some industrial processes utilize biotechnological methods involving microorganisms to produce 8-Decenal, (8E)- from natural precursors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Decenal, (8E)- can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-decenol.
Addition Reactions: The double bond in 8-Decenal, (8E)- can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst are used for addition reactions.
Major Products Formed:
Oxidation: 8-Decenoic acid.
Reduction: 8-Decenol.
Addition: 8,9-Dibromodecanal or 8-Decanal.
Scientific Research Applications
Chemistry:
Synthesis of Fragrances: 8-Decenal, (8E)- is used as an intermediate in the synthesis of various fragrance compounds.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Pheromone Studies: This compound is studied for its role as a pheromone in certain insect species.
Biochemical Pathways: It is used to study biochemical pathways involving aldehydes.
Medicine:
Drug Development: 8-Decenal, (8E)- is explored for its potential use in drug development due to its biological activity.
Industry:
Flavor and Fragrance Industry: It is widely used in the flavor and fragrance industry for its pleasant odor.
Agriculture: It is used in agriculture as a component of insect attractants.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: 8-Decenal, (8E)- interacts with various enzymes involved in aldehyde metabolism.
Signal Transduction: It can act as a signaling molecule in certain biological pathways, influencing cellular responses.
Comparison with Similar Compounds
8-Decenal, (8Z)-: This is the cis-isomer of 8-Decenal, (8E)- and has different physical and chemical properties.
Nonanal: A similar aldehyde with one less carbon atom.
Decanal: A saturated aldehyde with no double bonds.
Uniqueness:
Double Bond Position: The unique position of the double bond in 8-Decenal, (8E)- gives it distinct reactivity compared to its isomers and other aldehydes.
Odor Profile: Its specific odor profile makes it valuable in the fragrance industry.
Properties
CAS No. |
174155-47-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-dec-8-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2+ |
InChI Key |
DGJAEYIZIUUWSJ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCCCCCC=O |
Canonical SMILES |
CC=CCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



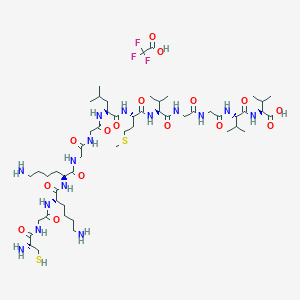
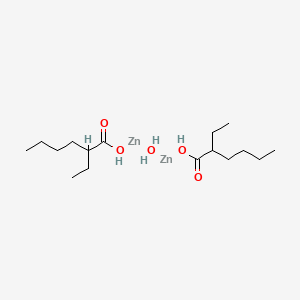
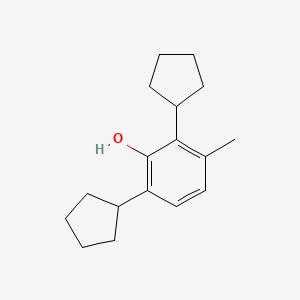

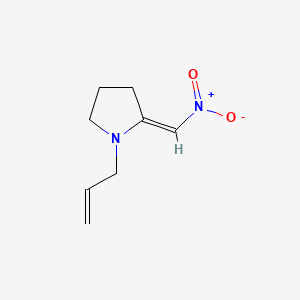
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
